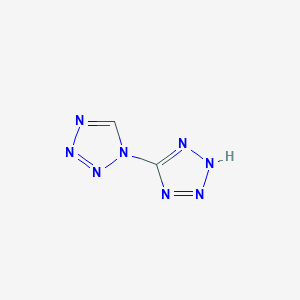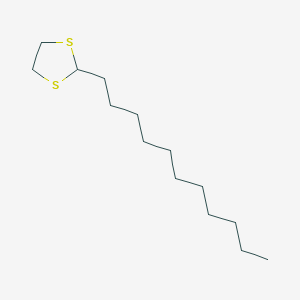![molecular formula C23H36ClN B14340990 N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride CAS No. 93838-67-6](/img/structure/B14340990.png)
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a butan-1-aminium chloride moiety through a dibutyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride typically involves the reaction of naphthalen-1-ylmethyl chloride with dibutylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Naphthalen-1-ylmethyl chloride+Dibutylamine→N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce secondary amines.
Applications De Recherche Scientifique
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibutyl-N-[(naphthalen-2-yl)methyl]butan-1-aminium tetrafluoroborate: This compound has a similar structure but with a different counterion (tetrafluoroborate) and naphthalene position (2-yl instead of 1-yl).
N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in organic electronic devices, this compound has a different core structure but shares the naphthalene moiety.
Uniqueness
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride is unique due to its specific structural arrangement and the presence of the chloride ion
Propriétés
Numéro CAS |
93838-67-6 |
|---|---|
Formule moléculaire |
C23H36ClN |
Poids moléculaire |
362.0 g/mol |
Nom IUPAC |
tributyl(naphthalen-1-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C23H36N.ClH/c1-4-7-17-24(18-8-5-2,19-9-6-3)20-22-15-12-14-21-13-10-11-16-23(21)22;/h10-16H,4-9,17-20H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XVVMTORIDDPAKK-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)


![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)


![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)

![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)

